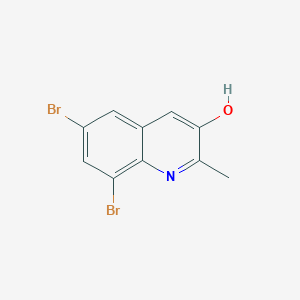

6,8-Dibromo-2-methylquinolin-3-ol

Descripción general

Descripción

Synthesis Analysis

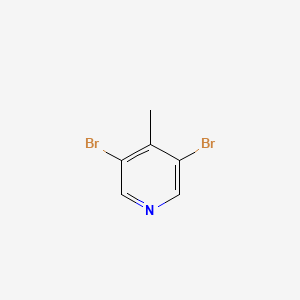

The synthesis of compounds related to 6,8-Dibromo-2-methylquinolin-3-ol involves various strategies, including palladium-catalyzed cascade reactions and Suzuki–Miyaura cross-coupling reactions. For instance, the synthesis of 3,6,8-tribromoquinoline, which is structurally similar to the compound of interest, was achieved by bromination of 1,2,3,4-tetrahydroquinoline, followed by Suzuki–Miyaura cross-coupling to yield 3,6,8-triarylquinolines . Another approach involved a three-component cascade reaction using gem-dibromovinylanilines, tert-butyl isocyanide, and arylboronic acids to synthesize 3-aryl-2-aminoquinolines . These methods highlight the versatility of palladium-catalyzed reactions in constructing complex quinoline derivatives.

Molecular Structure Analysis

The molecular structure of 6,8-Dibromo-2-methylquinolin-3-ol derivatives is characterized by the presence of bromine atoms at the 6 and 8 positions of the quinoline ring, which significantly influences their reactivity and interaction with other molecules. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and substitution patterns on the quinoline core.

Chemical Reactions Analysis

The chemical reactivity of 6,8-Dibromo-2-methylquinolin-3-ol derivatives is diverse, allowing for the synthesis of various functionalized compounds. For example, the refluxation of 6,8-dibromo-2-methylquinazolin-4-one derivatives with hydroxylamine hydrochloride and potassium hydroxide leads to the formation of isoxazole derivatives . Additionally, the condensation of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones with aromatic aldehydes results in the formation of Schiff bases with potential antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,8-Dibromo-2-methylquinolin-3-ol derivatives are influenced by the presence of bromine atoms and the specific substituents on the quinoline ring. These properties are crucial for their biological activity and interaction with biological targets. For instance, the analgesic activity of pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety was evaluated, indicating the potential therapeutic applications of these compounds . The antimicrobial screening of Schiff bases derived from 6,8-dibromo-2-phenylquinazolin-4(3H)-ones also demonstrated the significance of these properties in determining biological efficacy .

Aplicaciones Científicas De Investigación

Quinoline derivatives are utilized in various scientific fields . They are found in numerous biological compounds and exhibit a wide range of biological activities . Here are some of the applications:

-

Antimalarial Agents : Quinoline derivatives are known for their antimalarial properties . The specific methods of application or experimental procedures would depend on the specific derivative and the context of the research. The outcomes often include a reduction in malarial symptoms or parasite counts.

-

Antimicrobial Agents : Many quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring . The outcomes often include a reduction in microbial growth or viability.

-

Anticancer Agents : Some quinoline derivatives have shown potential as anticancer agents . The methods of application often involve in vitro or in vivo testing on cancer cell lines or animal models. The outcomes can include a reduction in cancer cell proliferation or tumor size.

-

Antifungal Agents : Compounds containing the 8-hydroxyquinoline nucleus exhibit antifungal effects . The methods of application and outcomes would depend on the specific research context.

-

Antiviral Agents : Quinoline derivatives have shown potential as antiviral agents . The methods of application often involve testing on viral cultures or infected cells. The outcomes can include a reduction in viral replication or infectivity.

-

Antidepressant and Anticonvulsant Agents : Some quinoline derivatives have shown potential as antidepressant and anticonvulsant agents . The methods of application often involve testing on animal models. The outcomes can include a reduction in depressive or convulsive behaviors.

-

Antimycobacterial Agents : Quinoline derivatives have shown potential as antimycobacterial agents . The methods of application often involve testing on mycobacterial cultures or infected cells. The outcomes can include a reduction in mycobacterial replication or infectivity.

-

Antihypertensive Agents : Some quinoline derivatives have shown potential as antihypertensive agents . The methods of application often involve testing on animal models or human subjects. The outcomes can include a reduction in blood pressure levels.

-

Anti-inflammatory Agents : Quinoline derivatives have shown potential as anti-inflammatory agents . The methods of application often involve testing on animal models or human subjects. The outcomes can include a reduction in inflammation markers.

-

Antioxidant Agents : Quinoline derivatives have shown potential as antioxidant agents . The methods of application often involve testing on cell cultures or animal models. The outcomes can include a reduction in oxidative stress markers.

-

Anti-HIV Agents : Quinoline derivatives have shown potential as anti-HIV agents . The methods of application often involve testing on HIV cultures or infected cells. The outcomes can include a reduction in HIV replication or infectivity.

-

Platelet-Derived Growth Factor (PDGF) Receptor Tyrosine Kinase (RTK) Inhibitory Agents : Quinoline derivatives have shown potential as PDGF RTK inhibitory agents . The methods of application often involve testing on cell cultures or animal models. The outcomes can include a reduction in PDGF RTK activity.

-

DNA Synthesis Inhibitors : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

-

Treatment of Various Infections : Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

-

Synthesis of Other Compounds : Quinoline derivatives can be used in the synthesis of other compounds. For example, bromination of 8-hydroxquinoline with N-bromosuccinimide (NBS) in chloroform afforded 7-bromoquinolin-8-ol, which upon treatment with NaNO2/HCl followed by reduction with Na2S2O4 in 1:1 tetrahydrofuran (THF) and water gave 5-amino-7-bromoquinolin-8-ol .

-

Food Industry : Quinoline derivatives are utilized in the food industry .

-

Catalysts : Quinoline derivatives are used as catalysts in various chemical reactions .

-

Dyes and Materials : Quinoline derivatives are used in the production of dyes and materials .

Safety And Hazards

Direcciones Futuras

While specific future directions for 6,8-Dibromo-2-methylquinolin-3-ol are not mentioned in the available resources, quinoline derivatives have been highlighted for their potential in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . The compound’s versatility makes it an indispensable tool for various studies, unlocking new possibilities for innovation.

Propiedades

IUPAC Name |

6,8-dibromo-2-methylquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO/c1-5-9(14)3-6-2-7(11)4-8(12)10(6)13-5/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQPLIFZQANEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363020 | |

| Record name | 6,8-dibromo-2-methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromo-2-methylquinolin-3-ol | |

CAS RN |

59869-01-1 | |

| Record name | 6,8-dibromo-2-methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300351.png)

![furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1300356.png)

![(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}-N,N-dimethyl-1-ethenamine](/img/structure/B1300380.png)